molecular formula C15H17ClN2O2 B5565575 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone

Cat. No. B5565575
M. Wt: 292.76 g/mol
InChI Key: BWRMBVUZTUDLSU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by the presence of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features a chlorophenyl and a cyclobutylcarbonyl group attached to the piperazine backbone.

Synthesis Analysis

The synthesis of similar piperazine compounds involves multiple steps, including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. For example, 1-(2,3-dichlorophenyl)piperazine can be synthesized from 2,6-dichloro-nitrobenzene and piperazine through these steps, with the total yield being around 48.2% (Quan, 2006). While specific details for 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone are not available, the synthesis likely follows similar chemical processes with specific reagents tailored to introduce the cyclobutylcarbonyl group.

Molecular Structure Analysis

Piperazine compounds typically have their molecular structures confirmed using techniques like IR (Infrared Spectroscopy) and 1H-NMR (Proton Nuclear Magnetic Resonance). These methods provide detailed information about the chemical bonds and the molecular framework of the compound. For instance, the structure of closely related compounds, such as 1-(2,3-dichlorophenyl)piperazine, was confirmed using these techniques (Li Ning-wei, 2005).

Scientific Research Applications

Arylpiperazine Derivatives in Drug Development

Arylpiperazine derivatives, including those related to "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," have been extensively studied for their therapeutic potential. These compounds have reached clinical applications mainly in treating depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to various pharmacological activities. The structure-activity relationship (SAR) of these compounds indicates their potential for developing safer, selective, and cost-effective therapeutic agents, particularly in the context of anti-mycobacterial activity and as central nervous system (CNS) stimulators (Caccia, 2007), (Girase et al., 2020).

Environmental Impact and Degradation of Chlorophenols

Chlorophenols, structurally related to the chlorophenyl group in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are significant due to their environmental persistence and potential toxicity. Research has focused on the degradation of chlorophenols using zero-valent iron and bimetallic systems, revealing that these compounds can undergo dechlorination, sorption, and co-precipitation, making them a subject of interest in environmental engineering and pollution control (Gunawardana et al., 2011).

Pharmaceutical Applications of Piperazine Derivatives

Piperazine derivatives, including the core structure found in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are highlighted for their broad spectrum of pharmaceutical applications. These compounds are key pharmacophores in many antipsychotic agents, indicating their importance in drug development for treating various disorders. The review of piperazine and morpholine derivatives underscores the current trends in synthesis and their potent pharmacophoric activities, offering a pathway for future medicinal chemistry investigations (Mohammed et al., 2015).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(cyclobutanecarbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-12-5-2-6-13(9-12)18-8-7-17(10-14(18)19)15(20)11-3-1-4-11/h2,5-6,9,11H,1,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRMBVUZTUDLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone

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